2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Description
The compound 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide (CAS: 880787-69-9) is an acetamide derivative featuring a 4,6-dimethylbenzofuran core linked to a 1,1-dioxidotetrahydrothiophen-3-yl group via an acetamide bridge. Its molecular formula is C₁₆H₁₉NO₄S, with a molecular weight of 321.4 g/mol . The compound exhibits moderate water solubility (48.2 µg/mL at pH 7.4), which is critical for bioavailability considerations in drug development . Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL, a widely trusted tool in small-molecule structural analysis .
Properties
CAS No. |
880787-69-9 |
|---|---|
Molecular Formula |
C16H19NO4S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C16H19NO4S/c1-10-5-11(2)16-12(8-21-14(16)6-10)7-15(18)17-13-3-4-22(19,20)9-13/h5-6,8,13H,3-4,7,9H2,1-2H3,(H,17,18) |
InChI Key |
ARWREZMYDPUWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC3CCS(=O)(=O)C3)C |
solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Molecular Properties
The compound’s unique structure combines a dimethyl-substituted benzofuran ring and a sulfone-containing tetrahydrothiophene moiety. Below is a comparative table with key analogs:
Key Observations:
- Molecular Weight : The target compound (321.4 g/mol) is significantly smaller than Goxalapladib (718.8 g/mol), suggesting better compliance with Lipinski’s "Rule of Five" for drug-likeness .
- Solubility : The measured solubility of the target compound (48.2 µg/mL) reflects the balance between its hydrophobic benzofuran core and the polar sulfone group . Benzothiazole analogs (e.g., from ) likely exhibit lower solubility due to halogen/CF₃ substituents but may offer enhanced target binding.
Functional Group Impact on Bioactivity
- Benzofuran vs. Benzothiazole/Coumarin Cores: The dimethylbenzofuran in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to benzothiazole or coumarin systems . Coumarin-based acetamides in demonstrated potent antioxidant activity, surpassing ascorbic acid.
- Sulfone Group: The 1,1-dioxidotetrahydrothiophene moiety introduces a polar sulfone group, which can improve metabolic stability but may reduce membrane permeability compared to non-sulfonated analogs .
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